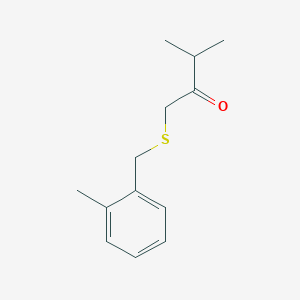![molecular formula C22H21Br B15328063 3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
3'-Bromospiro[adamantane-2,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Bromospiro[adamantane-2,9'-fluorene] is a synthetic organic compound characterized by its unique spirocyclic structure, which combines an adamantane ring and a fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Bromospiro[adamantane-2,9'-fluorene] typically involves the following steps:
Adamantane Derivation: The starting material is adamantane, which undergoes halogenation to introduce a bromine atom.
Fluorene Derivation: Fluorene is prepared separately, often through the Friedel-Crafts alkylation reaction.
Coupling Reaction: The adamantane and fluorene derivatives are then coupled using a spirocyclization reaction, often facilitated by a strong base or a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 3'-Bromospiro[adamantane-2,9'-fluorene] is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 3'-Bromospiro[adamantane-2,9'-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Derivatives with reduced bromine, such as hydrocarbons or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3'-Bromospiro[adamantane-2,9'-fluorene] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: The compound's unique properties make it useful in materials science and the development of advanced materials.
Mécanisme D'action
The mechanism by which 3'-Bromospiro[adamantane-2,9'-fluorene] exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, but often include binding to active sites or altering signaling pathways.
Comparaison Avec Des Composés Similaires
3'-Bromospiro[adamantane-2,9'-fluorene] is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to other compounds. Similar compounds include:
2'-Bromospiro[adamantane-2,9'-fluorene]
4'-Bromospiro[adamantane-2,9'-fluorene]
3'-Chlorospiro[adamantane-2,9'-fluorene]
Propriétés
Formule moléculaire |
C22H21Br |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
3'-bromospiro[adamantane-2,9'-fluorene] |
InChI |
InChI=1S/C22H21Br/c23-17-5-6-21-19(12-17)18-3-1-2-4-20(18)22(21)15-8-13-7-14(10-15)11-16(22)9-13/h1-6,12-16H,7-11H2 |
Clé InChI |
CXGFBDSLGTVINQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C34C5=C(C=C(C=C5)Br)C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)



![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)




![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)



